N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,21,26)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLNEPKAHQLNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, an acetamide group, and a cyclohexylureido moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of specific enzymes, influencing metabolic pathways.
- Interaction with Cellular Targets : The presence of the urea group may enhance binding to certain receptors or proteins within cells, modulating their activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole-based compounds. For instance:
- In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways. The specific compound under discussion may exhibit similar properties due to its structural analogies with known anticancer agents .
Anti-inflammatory Effects
Thiazole derivatives are also known for their anti-inflammatory properties. Research has shown:
- Reduction in pro-inflammatory cytokines : Compounds similar to this compound have been found to lower levels of TNF-alpha and IL-6 in various models .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented:
- Broad-spectrum activity against bacteria and fungi has been observed. The specific compound's ability to disrupt microbial cell walls or inhibit protein synthesis could contribute to its efficacy .
Case Studies
- Study on Anticancer Properties : A study evaluated the effect of a structurally similar thiazole derivative on human breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
- Anti-inflammatory Research : In a rodent model of arthritis, administration of a related thiazole compound resulted in decreased joint swelling and reduced inflammatory markers compared to control groups.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structural uniqueness lies in its 3-acetylphenyl and 3-cyclohexylureido groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thiazole Acetamide Derivatives
Key Research Findings and Gaps
- Structure-Activity Relationships (SAR) :
- Thiazole Substituents : Urea groups (e.g., cyclohexyl, methoxyphenyl) contribute to hydrogen bonding, critical for enzyme inhibition.
- Acetamide Substituents : Meta-substituted aryl groups (e.g., m-tolyl, 3-acetylphenyl) optimize steric and electronic interactions with targets.
- Unresolved Questions: No data on the target compound’s inhibitory activity (e.g., kinase, antimicrobial) or pharmacokinetics. Limited information on the impact of cyclohexylurea versus aromatic urea groups on selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
